![molecular formula C6H4N4O2 B3377090 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1260385-82-7](/img/structure/B3377090.png)
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that contains a triazole ring, which makes it a unique and versatile molecule. In
Scientific Research Applications
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, including triazolopyridines, are of increasing interest in drug design and medicinal chemistry . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Antiviral and Anticancer Applications
Many drugs, especially antiviral and anticancer ones, have structural similarities with fused pyridine derivatives . This group of compounds has been found to be effective in these areas due to their ability to interact with DNA bases .
Antibacterial, Antifungal, and Anti-inflammatory Applications
Fused pyridine derivatives are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . This makes them valuable in the development of new drugs for these conditions .
Analeptic Activity
The first report on the synthesis of (3H)1,2,3-triazolo[4,5-c]pyridine derivatives and their analeptic activity was published by Reitmann in 1936 . These compounds were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities .
Antidiabetic Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as antidiabetic drugs . For example, the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, contains a triazole nucleus .
Neurological System Applications
Triazole nucleus is also present in drugs for the neurological system . For instance, N-acyltriazolopiperazine neurokinin-3 receptor antagonist is a plausible therapeutic for sex hormone disorders .
Antitumor Effect
A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect has been reported . This shows the potential of triazolopyridine derivatives in cancer treatment .
Anti-inflammatory Applications
P2X7 antagonists, which are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain, contain a triazole nucleus . This highlights the role of triazolopyridine derivatives in anti-inflammatory drug development .
Mechanism of Action
Target of Action
Triazolopyridines, a class of compounds to which this molecule belongs, have been widely used in the search for biologically active compounds . They have been found to inhibit various enzymes and receptors, including phosphodiesterase (PDE10), lipases, phospholipases, human monoacylglycerol lipase (hMAGL), hydrolases of fatty acid amides, tubulin polymerase, S-adenosyl homocysteine hydrolase, acid ceramidase, C-chemokine receptor 9 (CCR-9), and farnesoid receptor (FXR) .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the activity of the target proteins .
Biochemical Pathways
Given the wide range of targets mentioned above, it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been found to exhibit significant antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBVKVNHXPWGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |
CAS RN |
1260385-82-7 | |
Record name | 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.